![molecular formula C18H21F3N2O3 B2673080 tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2251054-48-3](/img/structure/B2673080.png)
tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate” is a complex organic compound. It belongs to the class of spirooxindole derivatives . These compounds are known for their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They are important scaffolds in many alkaloids with potential pharmaceutical activity .
Synthesis Analysis
The synthesis of spirooxindole derivatives has been an active research field of organic chemistry for well over a century . One of the methods involves the use of Lewis acid-catalyzed C(sp 3)–H bond functionalization . A catalytic amount of Sc(OTf) 3 is used to activate the benzylidene oxindoles in hexane and reflux conditions to create the target structures .Molecular Structure Analysis
The molecular structure of spirooxindole derivatives, including “tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate”, is characterized by a spirocycle fused at the C2 or C3 of the oxindole moiety . This gives them a unique three-dimensional (3D) nature and rigidity, leading to their good affinity to 3D proteins .Chemical Reactions Analysis
Spirooxindole derivatives can undergo various chemical reactions. For instance, they can be used as synthetic precursors for the production of various types of medicines . They have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .Applications De Recherche Scientifique
Synthetic Pathways
A convenient synthetic route developed from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline has enabled the high-yielding production of the spiro[indole-3,4′-piperidin]-2-one system through anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000). This pathway facilitates the generation of spirocyclic oxindole analogues, crucial for pharmaceutical research and development.
Synthesis Efficiency
Efficient synthesis methods for spirocyclic oxindole analogues like tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate have been developed, showcasing the possibility of achieving significant yields over multiple steps without necessitating chromatographic purification (Teng, Zhang, & Mendonça, 2006). Such methodologies are vital for scaling up production for research and potential therapeutic applications.
Catalysis and Oxidative Processes
Innovative copper-catalyzed oxidative dearomatization/spirocyclization techniques have been developed, providing efficient access to C2-spiro-pseudoindoxyls through functionalization of sp2 C-H bonds. This process, likely involving a highly reactive 3H-indol-3-one intermediate, represents a significant advancement in the synthesis of complex organic structures (Kong et al., 2016).
Template for GPCR Target Compounds
A simple synthetic route to prepare 1′-H-spiro(indoline-3,4′-piperidine) and its derivatives has been established, demonstrating its utility as a template for synthesizing compounds targeting G Protein-Coupled Receptors (GPCRs), an essential area in drug discovery (Xie, Huang, Fang, & Zhu, 2004).
Asymmetric Synthesis and Optical Activity
The guanidinium hypoiodite-catalyzed intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls presents a method for producing spiro-coupling products, including optically active spiro[indoline-3,4'-piperidines]. This highlights the potential for creating chiral molecules of significant interest in medicinal chemistry and drug design (Sugimoto et al., 2023).
Mécanisme D'action
The mechanism of action of spirooxindole derivatives is largely dependent on their structure and the specific biological target they interact with. For instance, Spirotryprostatin A and Spirotryprostatin B show microtubule assembly inhibition, and Pteropodine and Isopteropodine dampen the operation of muscarinic serotonin receptors .
Orientations Futures
The future directions in the research of spirooxindole derivatives, including “tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate”, involve the development of novel synthetic procedures and the discovery of new therapeutic candidate molecules . Given their wide range of biological properties, these compounds have significant potential in drug design processes .
Propriétés
IUPAC Name |
tert-butyl 2-oxo-6-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-8-6-17(7-9-23)12-5-4-11(18(19,20)21)10-13(12)22-14(17)24/h4-5,10H,6-9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSASFWKACEHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)C(F)(F)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2673000.png)
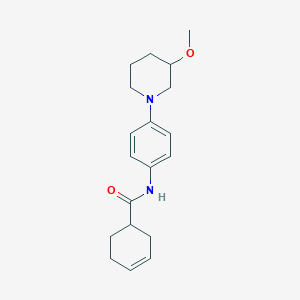
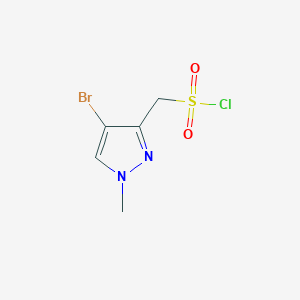
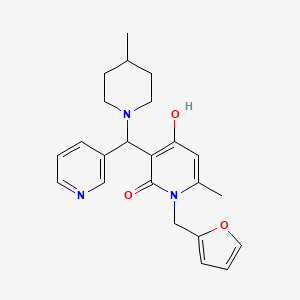
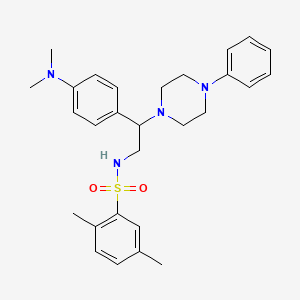
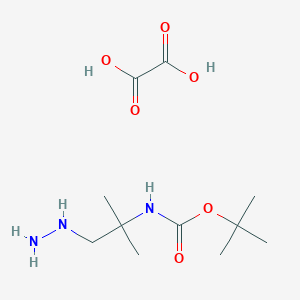
![N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2673011.png)
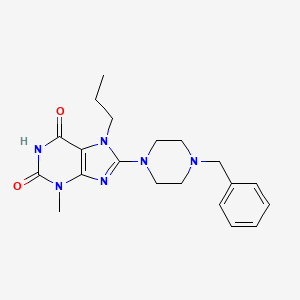
![(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2673013.png)
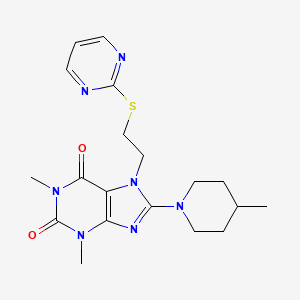
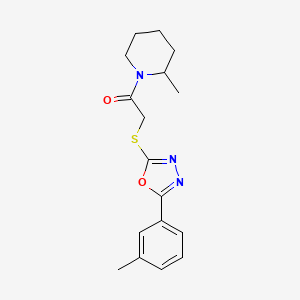
![(E)-4-(Dimethylamino)-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]but-2-enamide](/img/structure/B2673017.png)
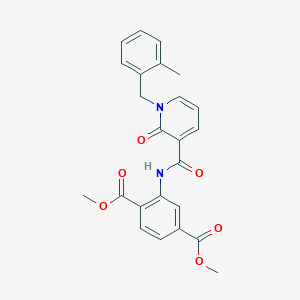
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2673020.png)
